Boc-eda-ET hcl
Overview
Description
“Boc-eda-ET hcl” is also known as “N-Boc,N-ethyl-1,2-ethylenediamine.HCl”. It has a CAS Number of 1001020-32-1 and a molecular weight of 224.73 . It is used in the synthesis of Thyronamine derivatives and analogs .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used .Molecular Structure Analysis
The IUPAC name of “Boc-eda-ET hcl” is “2-((tert-butoxycarbonyl)(ethyl)amino)ethan-1-aminium chloride” and its InChI Code is "1S/C9H20N2O2.ClH/c1-5-11(7-6-10)8(12)13-9(2,3)4;/h5-7,10H2,1-4H3;1H" .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The use of simple solid Brønsted acid catalysts can achieve continuous N-Boc deprotection of amines . Using THF as the solvent, H-BEA zeolite affords high yields of a variety of aromatic and aliphatic amines .Physical And Chemical Properties Analysis
“Boc-eda-ET hcl” is a clear colorless to very light yellow oily liquid . It has a density of 1.012 g/mL at 20 °C and a refractive index of n 20/D 1.458 . It is miscible with methanol and chloroform, and slightly miscible with water .Scientific Research Applications
Endocrine-Disrupting Chemicals
This study discusses the health threats posed by endocrine-disrupting chemicals (EDCs), which interfere with hormone biosynthesis, metabolism, or action, leading to deviations from normal homeostatic control or reproduction. EDCs, including various industrial chemicals, plastics, and pesticides, are implicated in effects on reproduction, cancer, neuroendocrinology, thyroid function, metabolism, and obesity, among other health concerns (E. Diamanti-Kandarakis et al., 2009).
Boryl Radicals in Photopolymerization
A study introduced amine- and phosphine-ligand-containing borane complexes (BoC) as highly efficient coinitiators for acrylate photopolymerization, suggesting innovative applications in materials science and possibly in areas related to Boc-eda-ET hcl's role in polymer chemistry (J. Lalevée et al., 2008).
Solid-Phase Synthesis of Protein-EDTA
This study describes methods for introducing ethylenediaminetetraacetic acid (EDTA) at specific positions of proteins using solid-phase synthesis, which may relate to the chemical manipulation or functionalization aspects in the context of Boc-eda-ET hcl (J. Sluka et al., 1990).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-(ethylamino)ethyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-5-10-6-7-11-8(12)13-9(2,3)4;/h10H,5-7H2,1-4H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZIICLGNPRBJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-eda-ET hcl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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